molecular formula C17H17N5OS B2371637 1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2380192-84-5

1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea

Cat. No. B2371637
CAS RN: 2380192-84-5
M. Wt: 339.42
InChI Key: BKLRDOZTQMXXBQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as N-phenylureas . It is characterized by a phenyl group linked to one nitrogen atom of a urea group . It is an off-white solid .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl group linked to one nitrogen atom of a urea group .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Physical And Chemical Properties Analysis

The compound is an off-white solid . More specific physical and chemical properties such as melting point, IR spectrum, and NMR data are not available in the search results.

Mechanism of Action

While the specific mechanism of action for “1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea” is not mentioned in the search results, it’s worth noting that heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Future Directions

Future work will aim to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .

properties

IUPAC Name

1-benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(18-8-12-4-2-1-3-5-12)21-13-9-22(10-13)16-15-14(6-7-24-15)19-11-20-16/h1-7,11,13H,8-10H2,(H2,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRDOZTQMXXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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